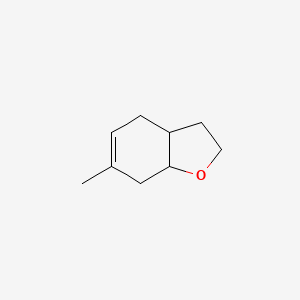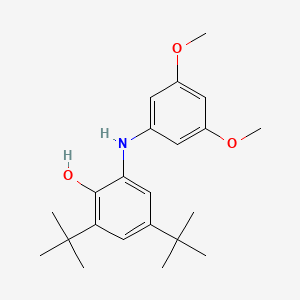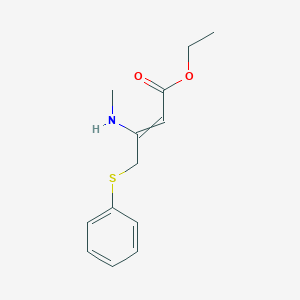
1,2,3,4,5-Pentanitrocyclopenta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5-Pentanitrocyclopenta-1,3-diene: is a highly nitrated derivative of cyclopentadiene
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4,5-Pentanitrocyclopenta-1,3-diene typically involves the nitration of cyclopentadiene derivatives. One common method is the stepwise nitration of cyclopentadiene using nitric acid and sulfuric acid under controlled conditions to introduce the nitro groups sequentially. The reaction conditions must be carefully controlled to avoid over-nitration and decomposition of the intermediate products.
Industrial Production Methods: Industrial production of this compound would likely involve a continuous flow process to ensure precise control over reaction conditions and to handle the exothermic nature of the nitration reactions. The use of mixed acid nitration (a combination of nitric acid and sulfuric acid) is common in industrial settings for the production of highly nitrated compounds.
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4,5-Pentanitrocyclopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Further nitrated or oxidized derivatives.
Reduction: Amino derivatives of cyclopentadiene.
Substitution: Cyclopentadiene derivatives with substituted functional groups.
Scientific Research Applications
1,2,3,4,5-Pentanitrocyclopenta-1,3-diene has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other highly nitrated compounds and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly those requiring high-energy release.
Industry: Utilized in the development of energetic materials such as explosives and propellants due to its high energy content.
Mechanism of Action
The mechanism of action of 1,2,3,4,5-Pentanitrocyclopenta-1,3-diene involves the release of energy through the decomposition of its nitro groups. The nitro groups undergo a series of redox reactions, leading to the formation of nitrogen gas and other byproducts. This energy release can be harnessed in various applications, particularly in the field of energetic materials.
Comparison with Similar Compounds
1,2,3,4,5-Pentamethylcyclopentadiene: A methylated derivative of cyclopentadiene with different chemical properties and applications.
1,2,3,4,5-Pentakis(4-butylphenyl)-1,3-cyclopentadiene: An organochemical compound used as a sterically demanding ligand in organometallic chemistry.
Uniqueness: 1,2,3,4,5-Pentanitrocyclopenta-1,3-diene is unique due to its high nitrogen content and multiple nitro groups, which make it particularly suitable for applications requiring high energy release. Its chemical properties and reactivity differ significantly from those of its methylated and phenylated counterparts, making it a valuable compound in the field of energetic materials.
Properties
CAS No. |
824966-88-3 |
|---|---|
Molecular Formula |
C5HN5O10 |
Molecular Weight |
291.09 g/mol |
IUPAC Name |
1,2,3,4,5-pentanitrocyclopenta-1,3-diene |
InChI |
InChI=1S/C5HN5O10/c11-6(12)1-2(7(13)14)4(9(17)18)5(10(19)20)3(1)8(15)16/h1H |
InChI Key |
FYXRJKUPUNDXDP-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(Phenylsulfanyl)oct-1-EN-1-YL]pyridine](/img/structure/B14216598.png)
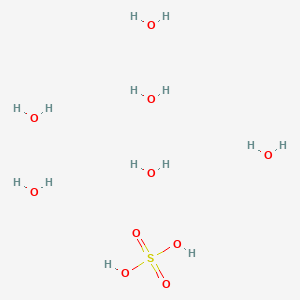
![Bismuth, dichlorobis(4-chlorophenyl)[4-(trifluoromethyl)phenyl]-](/img/structure/B14216607.png)
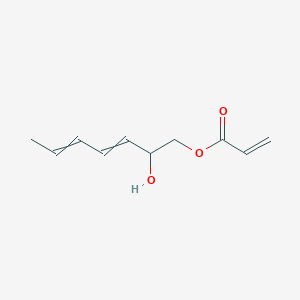
![Benzamide, 2-amino-N-[2-(dimethylamino)ethyl]-N-(2-iodophenyl)-](/img/structure/B14216618.png)
![Imidazo[1,2-a]pyrazin-8-amine, 3-(2-fluorophenyl)-N-methyl-](/img/structure/B14216620.png)
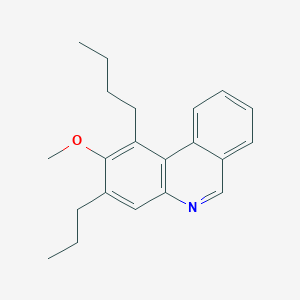
![3-fluoro-N-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B14216626.png)
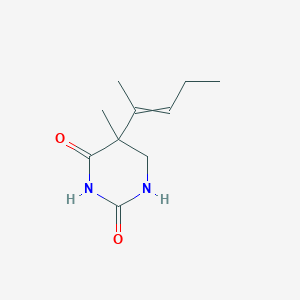
![Azetidine, 2-(3-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14216650.png)
![7,8-Nonadien-1-one, 5-hydroxy-1-phenyl-7-[(trimethylsilyl)methyl]-](/img/structure/B14216657.png)
